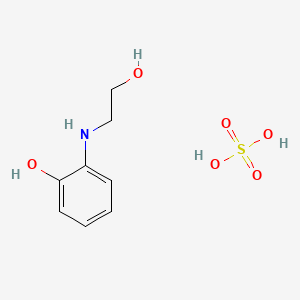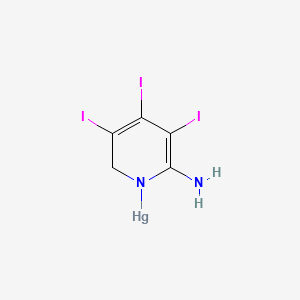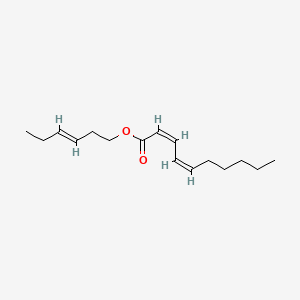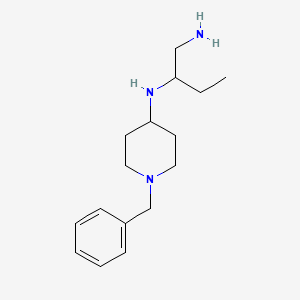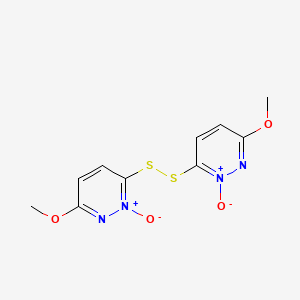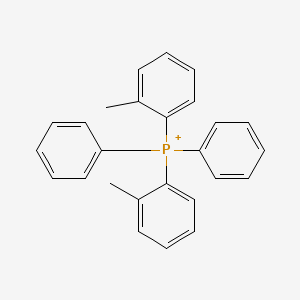
Benzyl(bis(2-methylphenyl))phenylphosphorane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl(bis(2-methylphenyl))phenylphosphorane: is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a benzyl group and two 2-methylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(bis(2-methylphenyl))phenylphosphorane typically involves the reaction of benzyl chloride with bis(2-methylphenyl)phosphine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired phosphorane compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.
化学反应分析
Types of Reactions: Benzyl(bis(2-methylphenyl))phenylphosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Coordination: The phosphorus atom can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical nucleophiles include halides and alkoxides.
Coordination: Transition metals such as palladium and platinum are often used to form coordination complexes.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphoranes.
Coordination: Metal-phosphorane complexes.
科学研究应用
Chemistry: Benzyl(bis(2-methylphenyl))phenylphosphorane is used as a ligand in coordination chemistry, particularly in the formation of metal complexes that serve as catalysts in organic reactions .
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into the potential use of phosphorane derivatives in drug development, particularly for their ability to interact with biological molecules.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials .
作用机制
The mechanism by which Benzyl(bis(2-methylphenyl))phenylphosphorane exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The phosphorus atom in the compound acts as a nucleophile, donating electron density to the metal and stabilizing the complex .
相似化合物的比较
- Bis(2-methylphenyl)(phenyl)phosphine
- Phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide
- Tertiary phosphines with various aryl groups
Uniqueness: Benzyl(bis(2-methylphenyl))phenylphosphorane is unique due to the presence of both benzyl and 2-methylphenyl groups, which provide a distinct steric and electronic environment. This makes it particularly effective in forming stable metal complexes and enhances its utility in catalysis and material science .
属性
CAS 编号 |
14479-52-8 |
|---|---|
分子式 |
C27H26P+ |
分子量 |
381.5 g/mol |
IUPAC 名称 |
benzyl-bis(2-methylphenyl)-phenylphosphanium |
InChI |
InChI=1S/C27H26P/c1-22-13-9-11-19-26(22)28(25-17-7-4-8-18-25,21-24-15-5-3-6-16-24)27-20-12-10-14-23(27)2/h3-20H,21H2,1-2H3/q+1 |
InChI 键 |
GSTZOQQDCFUSOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


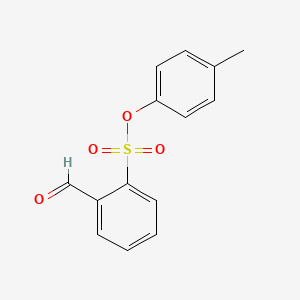
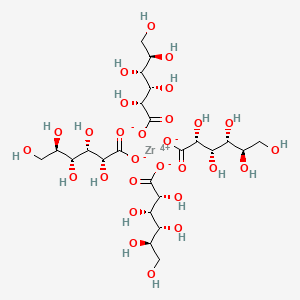
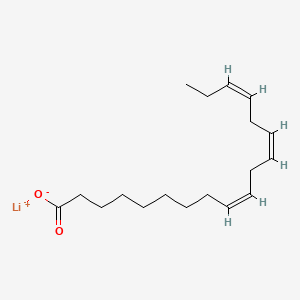
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)


